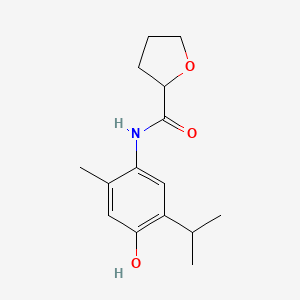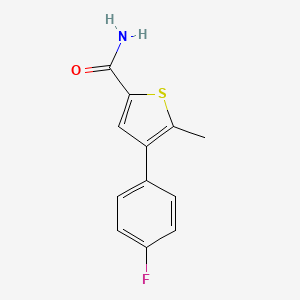
(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone, also known as DMOTM, is a novel compound with potential applications in scientific research. DMOTM is a thiazinanone derivative that has shown promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone is not fully understood. However, it is believed that (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has been shown to have several biochemical and physiological effects. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has been found to induce apoptosis, a process of programmed cell death, in cancer cells. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has also been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of several diseases. In addition, (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone is its broad-spectrum activity against various bacterial and fungal strains. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone also has potential anticancer activity, making it a promising compound for cancer research. However, one of the limitations of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the safety and toxicity of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone.
Direcciones Futuras
There are several future directions for (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone research. One potential direction is to investigate the mechanism of action of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone in more detail. This may help to identify new targets for drug development. Another potential direction is to explore the potential of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone as a lead compound for the development of new antibacterial, antifungal, or anticancer drugs. Finally, further studies are needed to determine the safety and toxicity of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone in vivo, which may pave the way for clinical trials in the future.
Conclusion:
(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone is a novel compound with potential applications in scientific research. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has shown promising results in various biological assays, including antibacterial, antifungal, and anticancer activities. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has several biochemical and physiological effects, including inducing apoptosis, inhibiting the production of reactive oxygen species, and having anti-inflammatory and antioxidant properties. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has both advantages and limitations for lab experiments, and there are several future directions for (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone research. Further studies are needed to determine the safety and toxicity of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone in vivo, which may pave the way for clinical trials in the future.
Métodos De Síntesis
The synthesis of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone. The yield of (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone is around 70% with a purity of over 95%. This method is relatively simple and cost-effective, making (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone a viable option for scientific research.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has shown potential in various biological assays, including antibacterial, antifungal, and anticancer activities. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has been found to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has also shown antifungal activity against Candida albicans and Aspergillus niger. In addition, (2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone has demonstrated anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2)10-15(8-9-19(14)17)13(16)11-6-4-5-7-12(11)18-3/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRPIMOPBYAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)C(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)

![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)

![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)

![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)

![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)